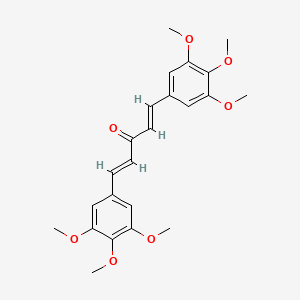

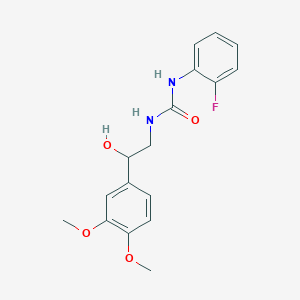

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one

Overview

Description

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C23H26O7 and its molecular weight is 414.454. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

- (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one and its derivatives are explored in various synthesis studies. For example, a study by Chan and Brownbridge (1981) focused on the regio-controlled synthesis of substituted phenols. They demonstrated that compounds similar to this compound could be effectively used to synthesize substituted o-acetylphenols and methyl salicylates, showing their utility in organic synthesis (Chan & Brownbridge, 1981).

Nonlinear Optical Properties

- A study by Shettigar et al. (2006) on bis-chalcone derivatives, which are structurally related to this compound, revealed their significant nonlinear optical properties. These properties were characterized by parameters such as nonlinear refractive index and nonlinear absorption coefficient, indicating potential applications in photonics and optical materials (Shettigar et al., 2006).

Solid-State Chemistry and Polymorphism

- Ferreira et al. (2019) reported on a new polymorph of a compound structurally similar to this compound. This research highlighted the importance of understanding the solid-state chemistry and polymorphism of such compounds, as different polymorphs can have distinct physical and chemical properties, impacting their potential applications in various fields (Ferreira et al., 2019).

Fluorescence Properties

- Ruanwas et al. (2015) explored the fluorescence properties of dienone derivatives, closely related to this compound. They found that these compounds possess promising fluorescence properties, with potential applications in the development of fluorescent probes and materials (Ruanwas et al., 2015).

Chemosensors for Cyanide Anions

- Gupta et al. (2021) synthesized chalcone derivatives for the detection of cyanide ions. Their study showed that such compounds can function as selective chemosensors, highlighting a potential application in environmental monitoring and safety (Gupta et al., 2021).

Antiproliferative Activity in Cancer Research

- Patanapongpibul et al. (2018) investigated derivatives of this compound for their antiproliferative potency against human prostate cancer cell models. Their findings contribute to the ongoing research in the development of potential chemotherapeutics (Patanapongpibul et al., 2018).

Mechanism of Action

Target of Action

This compound is a heterocyclic compound , and such compounds often exhibit a broad range of biological activities.

Mode of Action

As a heterocyclic compound, it may interact with various biological targets, potentially leading to a variety of biochemical changes

Biochemical Pathways

Heterocyclic compounds like NSC671635 often interact with multiple biochemical pathways . .

Result of Action

As a heterocyclic compound, it may have a variety of effects on cells . .

Properties

IUPAC Name |

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-25-18-11-15(12-19(26-2)22(18)29-5)7-9-17(24)10-8-16-13-20(27-3)23(30-6)21(14-16)28-4/h7-14H,1-6H3/b9-7+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBQAUFXKZCNOT-FIFLTTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)

![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2387230.png)

![4-[(4-Chlorophenyl)sulfanyl]benzaldehyde](/img/structure/B2387232.png)

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B2387233.png)